N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
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Overview
Description
N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenoxy group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.
Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with an acyl chloride or anhydride to form the amide bond under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
- N-{2-[3-(2-bromophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
- N-{2-[3-(2-methylphenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
Uniqueness
N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-3-15(20)18(2)11-16(21)19-9-8-12(10-19)22-14-7-5-4-6-13(14)17/h3-7,12H,1,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRQVNFPNXIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=CC=CC=C2F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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